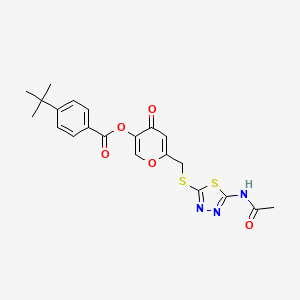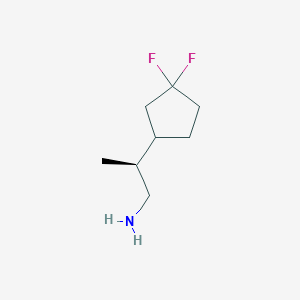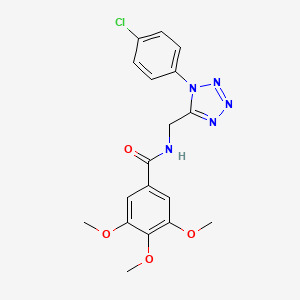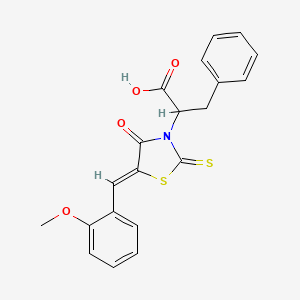
3-(1-(2-(m-Tolyl)acetyl)pyrrolidin-3-yl)thiazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-(1-(2-(m-Tolyl)acetyl)pyrrolidin-3-yl)thiazolidine-2,4-dione” is a complex organic molecule. It is a derivative of thiazolidine, a five-membered heterocyclic compound containing sulfur and nitrogen . The presence of sulfur enhances their pharmacological properties . This compound is intriguing and has been used in the synthesis of valuable organic combinations .
Synthesis Analysis
The synthesis of such compounds often involves various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry . These methods have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . It also contains a thiazolidine ring, another five-membered ring with sulfur and nitrogen atoms .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex and varied, given its multiple functional groups. The presence of the pyrrolidine and thiazolidine rings provides multiple sites for potential reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. The presence of sulfur in the thiazolidine ring is known to enhance its pharmacological properties .Scientific Research Applications
Synthesis and Biological Activity
A study highlighted the design and synthesis of substituted pyridines and purines containing 2,4-thiazolidinedione, which were evaluated for their effect on triglyceride accumulation and their hypoglycemic and hypolipidemic activity in diabetic mice. One compound, 5-(4-[2-[N-methyl-(5-phenyl-pyridin-2-yl)amino]ethoxy]benzyl)thiazolidine-2,4-dione, showed promise for further pharmacological studies (Kim et al., 2004).
Antimicrobial and Antifungal Activity
Another research effort synthesized a series of 5-((3-aryl-1-phenyl-1H-pyrazol-4-yl)methylene)thiazolidine-2,4-diones, evaluating their in vitro antibacterial and antifungal activities. These compounds showed good activity against gram-positive bacteria, with one compound being most potent, and excellent antifungal activity (Prakash et al., 2011).
Anticancer Activity
A study focused on the synthesis of N-substituted indole derivatives starting from thiazolidine-2,4-dione, leading to compounds with potential anticancer activity against human breast cancer cell lines. One compound with a nitro group showed significant activity, indicating its potential as a topoisomerase-I inhibitor (Kumar & Sharma, 2022).
Synthesis and Reaction Studies
Research on the synthesis and reactions of polynuclear heterocycles involving thiazolidine-2,4-dione compounds explored their potential biological activities. The study provided insights into synthesizing compounds with high biological activity, including inhibitors of adenosine kinase and potential anticancer properties (El-Gazzar et al., 2006).
Future Directions
Mechanism of Action
Target of Action
It is known that pyrrolidine derivatives, which this compound is a part of, have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
Pyrrolidine derivatives are known to interact with their targets in a way that allows efficient exploration of the pharmacophore space due to sp3-hybridization . This interaction leads to changes in the stereochemistry of the molecule and increased three-dimensional coverage due to the non-planarity of the ring .
Biochemical Pathways
It is known that pyrrolidine derivatives can influence various biological activities, which suggests that they may affect multiple biochemical pathways .
Result of Action
It is known that pyrrolidine derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Action Environment
It is known that the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
properties
IUPAC Name |
3-[1-[2-(3-methylphenyl)acetyl]pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-11-3-2-4-12(7-11)8-14(19)17-6-5-13(9-17)18-15(20)10-22-16(18)21/h2-4,7,13H,5-6,8-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQYXOOXUEXCVMN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)N2CCC(C2)N3C(=O)CSC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Tert-butyl N-[3-(aminomethyl)-4-methylphenyl]carbamate](/img/structure/B2354601.png)

![2-{[1-(2-azepan-1-yl-2-oxoethyl)-1H-indol-3-yl]thio}-N-(2-chlorobenzyl)acetamide](/img/structure/B2354607.png)


![6-Phenyl-2-[1-[2-(triazol-1-yl)ethyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2354615.png)

![3-((6-methyl-2-oxo-2H-chromen-4-yl)methyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2354617.png)
![Methyl {[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetate](/img/structure/B2354618.png)


![2-(4-Butoxyphenyl)-4-[(3-methoxybenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2354621.png)